

discovery and history of 6-Aminoazepan-2-one hydrochloride

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Compound of Interest

Compound Name: 6-Aminoazepan-2-one
hydrochloride

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6-Aminoazepan-2-one Hydrochloride: An Overview of a Scantly Documented Compound

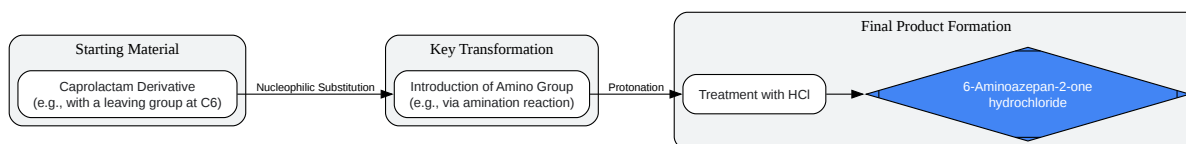
Introduction

6-Aminoazepan-2-one hydrochloride is a chemical compound belonging to the class of substituted caprolactams. Structurally, it is a derivative of azepan-2-one, also known as caprolactam, featuring an amino group at the 6th position of the seven-membered ring and existing as a hydrochloride salt. Despite the well-established importance of caprolactam as a precursor to Nylon-6, detailed information regarding the specific discovery, history, and comprehensive technical data for **6-Aminoazepan-2-one hydrochloride** remains notably scarce in publicly accessible scientific literature. This guide aims to synthesize the limited available information and provide a foundational understanding of this compound, acknowledging the significant gaps in current knowledge.

Conceptual Synthesis and Structure

While specific historical accounts of the first synthesis of **6-aminoazepan-2-one hydrochloride** are not readily available, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic route could involve the modification of a precursor molecule, such as a protected amino acid or a derivative of caprolactam itself.

Hypothetical Synthetic Workflow



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Figure 1: A conceptual workflow for the synthesis of **6-Aminoazepan-2-one hydrochloride**.

Potential Applications and Research Interest

The interest in amino-substituted caprolactams often stems from their potential utility in several areas of chemical and pharmaceutical research:

- **Polymer Chemistry:** The presence of a reactive amino group could allow for its incorporation into polymers, potentially modifying the properties of materials like Nylon-6. This could lead to the development of functionalized polyamides with altered dye-binding capabilities, hydrophilicity, or sites for further chemical modification.
- **Medicinal Chemistry:** The caprolactam scaffold is present in various biologically active molecules. The introduction of an amino group provides a handle for the synthesis of a library of derivatives for drug discovery programs. Potential areas of investigation could include its use as a building block for enzyme inhibitors or receptor ligands.
- **Chemical Synthesis:** As a bifunctional molecule (containing both an amide and an amine), **6-aminoazepan-2-one hydrochloride** could serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Physicochemical and Spectroscopic Data

Detailed, experimentally verified quantitative data for **6-Aminoazepan-2-one hydrochloride** is not widely reported. However, based on its structure, the following characteristics can be anticipated.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Characteristic
Molecular Formula	C ₆ H ₁₃ ClN ₂ O
Molecular Weight	164.63 g/mol
Appearance	Likely a white to off-white crystalline solid
Solubility	Expected to be soluble in water and polar protic solvents
pKa (of amino group)	Estimated to be in the range of 9-10

Table 2: Expected Spectroscopic Data

Technique	Expected Key Features
¹ H NMR	Signals corresponding to the methylene protons of the azepane ring and a signal for the protonated amine.
¹³ C NMR	A signal for the carbonyl carbon (C=O) and distinct signals for the five methylene carbons in the ring.
IR Spectroscopy	Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
Mass Spectrometry	A molecular ion peak corresponding to the free base (C ₆ H ₁₂ N ₂ O) and fragmentation patterns characteristic of the caprolactam ring.

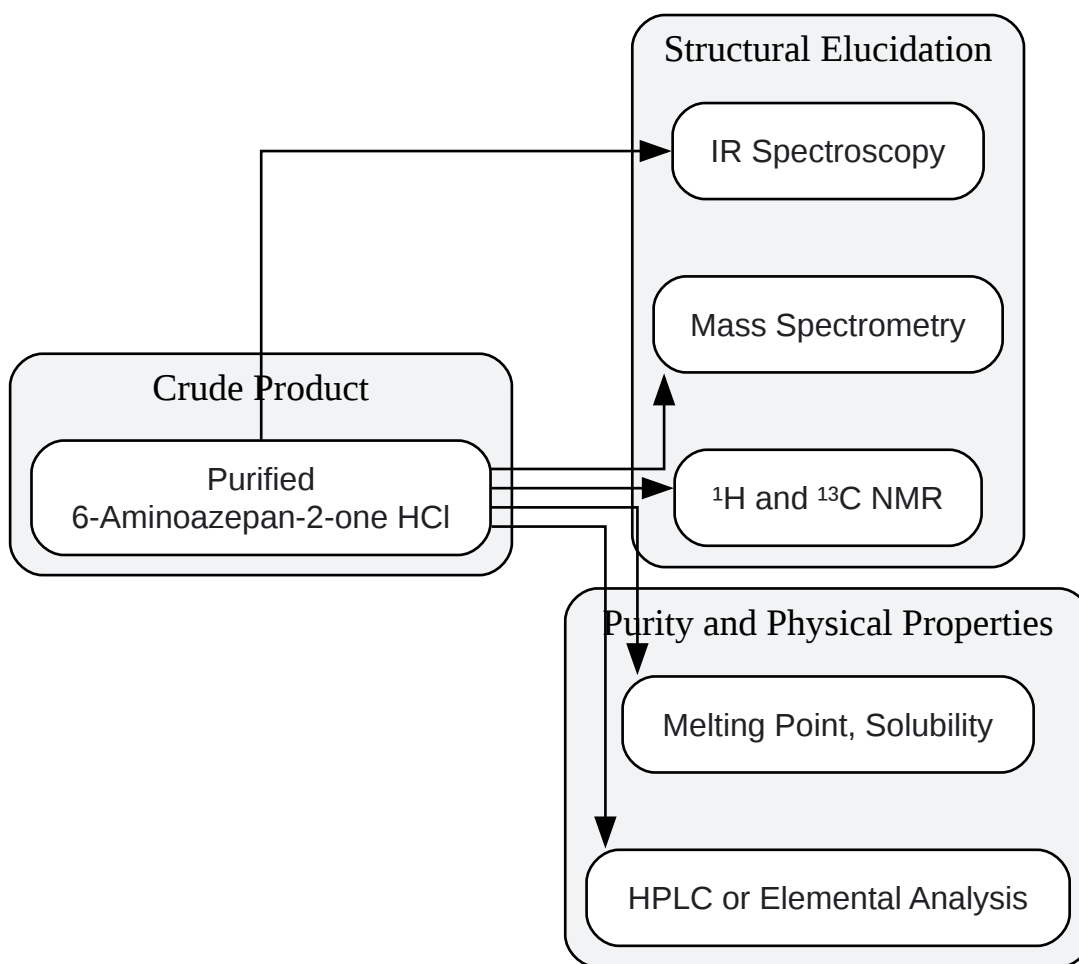
Experimental Protocols

Due to the lack of specific literature, detailed experimental protocols for the synthesis and analysis of **6-Aminoazepan-2-one hydrochloride** are not available. However, a general methodological framework can be proposed based on standard organic chemistry techniques.

General Synthetic Protocol (Hypothetical)

- **Starting Material Preparation:** A suitable caprolactam derivative with a leaving group at the 6-position would be synthesized or procured.
- **Amination:** The substituted caprolactam would be reacted with a source of ammonia or a protected amine. The reaction conditions (solvent, temperature, pressure) would need to be optimized.
- **Deprotection (if necessary):** If a protected amine was used, the protecting group would be removed.
- **Salt Formation:** The resulting 6-aminoazepan-2-one free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as a gas) to precipitate the hydrochloride salt.
- **Purification:** The crude product would be purified by recrystallization or chromatography.

Workflow for Characterization



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Figure 2: A standard workflow for the characterization of a synthesized chemical compound.

Conclusion

6-Aminoazepan-2-one hydrochloride represents a molecule of potential interest in various fields of chemistry. However, a significant lack of published research on its discovery, history, and detailed experimental data is a major impediment to a thorough understanding of its properties and applications. The information presented here is largely based on chemical principles and extrapolations from related compounds. Further research is required to fully elucidate the synthesis, characterization, and potential utility of this specific substituted caprolactam. This would involve dedicated synthetic efforts, comprehensive spectroscopic analysis, and exploration of its reactivity and biological activity.

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